molecular formula C18H16O5 B14706499 Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- CAS No. 22665-91-4

Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-

Cat. No.: B14706499
CAS No.: 22665-91-4
M. Wt: 312.3 g/mol
InChI Key: SFGDIXYFYJWHPT-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- is an organic compound with the molecular formula C12H12O5. This compound is known for its unique structure, which includes two acetyloxy groups attached to a phenyl ring. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- typically involves the acetylation of a phenolic compound. One common method is the reaction of 2,4-dihydroxyacetophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The phenyl rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl- is unique due to the presence of two acetyloxy groups in specific positions on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

22665-91-4

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

[3-acetyloxy-4-(2-phenylacetyl)phenyl] acetate

InChI

InChI=1S/C18H16O5/c1-12(19)22-15-8-9-16(18(11-15)23-13(2)20)17(21)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3

InChI Key

SFGDIXYFYJWHPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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